Sodium anisate

Catalog No.
S770600
CAS No.
536-45-8
M.F
C8H7NaO3
M. Wt
174.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium anisate

CAS Number

536-45-8

Product Name

Sodium anisate

IUPAC Name

sodium;4-methoxybenzoate

Molecular Formula

C8H7NaO3

Molecular Weight

174.13 g/mol

InChI

InChI=1S/C8H8O3.Na/c1-11-7-4-2-6(3-5-7)8(9)10;/h2-5H,1H3,(H,9,10);/q;+1/p-1

InChI Key

AETSDHMVQHOYPB-UHFFFAOYSA-M

SMILES

COC1=CC=C(C=C1)C(=O)[O-].[Na+]

Canonical SMILES

COC1=CC=C(C=C1)C(=O)[O-].[Na+]

Sodium anisate (CAS 536-45-8) is the sodium salt of p-anisic acid, procured primarily as a water-soluble antimicrobial and masking agent for industrial and personal care formulations. Unlike traditional petrochemical preservatives, it is frequently derived from natural sources such as fennel or star anise, making it a critical component for clean-label and COSMOS-certified product lines [1]. Its primary industrial value lies in its fungicidal activity against yeasts and molds, typically deployed in combination with antibacterial agents like sodium levulinate to achieve broad-spectrum microbiological stability [2]. By providing a highly soluble salt form of an otherwise difficult-to-process organic acid, sodium anisate bridges the gap between natural ingredient sourcing and high-throughput manufacturing requirements .

Substituting sodium anisate with its parent compound, p-anisic acid, introduces severe processability bottlenecks; the free acid exhibits negligible water solubility (approximately 0.03% at 40°C), forcing manufacturers to implement energy-intensive heating and homogenization steps [1]. Conversely, replacing sodium anisate with conventional synthetic alternatives like sodium benzoate compromises clean-label certifications and can negatively impact skin microbiome eubiosis [2]. Furthermore, generic free organic acids are prone to premature crystallization and phase separation if formulation pH fluctuates during compounding . Procuring the specific sodium salt ensures immediate cold-water solubility, preventing active ingredient dropout and guaranteeing reproducible batch-to-batch antimicrobial efficacy without the need for complex solubilizers [1].

Cold-Process Manufacturability and Aqueous Solubility

The selection between sodium anisate and its free acid form is primarily dictated by manufacturing processability. p-Anisic acid exhibits extremely poor aqueous solubility (approximately 0.03% at 40°C), necessitating elevated temperatures and prolonged homogenization to incorporate into water phases, as standard usage requires 0.05% to 0.3%[1]. In contrast, sodium anisate is highly water-soluble, allowing for direct addition into cold water phases at standard usage levels of 0.1% to 0.3% without precipitation. This physical property eliminates the need for heating cycles during the compounding of surfactant-based systems and emulsions .

Evidence DimensionCold-water solubility and processing requirement
Target Compound DataSodium anisate (Complete solubility at 0.1-0.3% usage levels in cold water)
Comparator Or Baselinep-Anisic acid (<0.05% solubility at 40°C)
Quantified Difference>6x higher operational solubility, eliminating >40°C heating requirements.
ConditionsAqueous phase compounding at 20-25°C.

Procuring the sodium salt eliminates energy-intensive heating and homogenization steps, directly reducing batch cycle times and manufacturing costs.

Antifungal Efficacy for Clean-Label Substitution

Sodium anisate provides robust fungicidal activity, particularly against problem organisms like yeasts and molds, which are common spoilage factors in aqueous formulations. When benchmarked against traditional synthetic preservatives like sodium benzoate, a blend of sodium anisate and sodium levulinate achieves comparable broad-spectrum microbial stability at total concentrations of 1.0% (with sodium anisate at 0.1-0.3%) [1]. Unlike sodium benzoate, which is petrochemical-derived and may disrupt skin resident microflora, naturally derived sodium anisate meets COSMOS standards while maintaining the required minimum inhibitory concentrations for product preservation [2].

Evidence DimensionFungicidal efficacy and regulatory profile
Target Compound DataSodium anisate (Effective yeast/mold inhibition at 0.1-0.3% usage, 100% natural-derived)
Comparator Or BaselineSodium benzoate (Requires 0.1-0.5% usage, petrochemical-derived)
Quantified DifferenceEquivalent MIC performance with transition to COSMOS-approved regulatory status.
ConditionsChallenge testing in cosmetic emulsions and surfactant systems at pH 5.3-6.0.

Enables the direct replacement of synthetic preservatives in formulations requiring eco-certifications without compromising shelf-life or microbiological safety.

Formulation Stability and pH Handling

The use of free organic acids in complex emulsions carries a high risk of crystallization if the formulation pH drops prematurely, leading to a loss of preservative efficacy and physical instability [1]. Sodium anisate mitigates this risk by remaining stable and fully dissolved in the aqueous phase during the compounding sequence. Because it is a pre-neutralized salt, it acts as a reliable precursor that only converts to the active p-anisic acid form upon final pH adjustment (typically to 5.3–6.0), ensuring homogenous distribution and preventing active ingredient dropout [2].

Evidence DimensionPhase stability during compounding
Target Compound DataSodium anisate (Pre-neutralized salt, 100% retention in aqueous phase during compounding)
Comparator Or BaselineFree p-anisic acid (High risk of crystallization and phase separation prior to emulsification)
Quantified DifferenceElimination of premature crystallization during the compounding sequence.
ConditionsEmulsion compounding prior to final pH buffering.

Ensures that the antimicrobial agent remains homogenously distributed, preventing costly batch failures due to preservative crystallization.

Cold-Process Surfactant Systems (Shampoos and Cleansers)

Sodium anisate is indicated for clear, water-based surfactant systems where heating is undesirable. Its high aqueous solubility allows it to be added directly to the cold water phase at 0.1-0.3%, providing immediate fungicidal protection without clouding or precipitation .

COSMOS-Certified and Clean-Label Emulsions

In the formulation of natural lotions and creams, sodium anisate serves as the primary antifungal component. When paired with a bacterial inhibitor like sodium levulinate, it replaces traditional synthetic preservatives, fulfilling strict eco-certification requirements while ensuring full microbiological stability[1].

Microbiome-Friendly Topical Formulations

For advanced skincare products designed to maintain the eubiosis of the skin microbiota, sodium anisate offers a targeted antimicrobial profile. It effectively controls spoilage fungi without the severe disruptive effects on resident microflora associated with harsher conventional preservatives like sodium benzoate [2].

UNII

F9WFJ28MV9

Related CAS

100-09-4 (Parent)

Other CAS

536-45-8

Wikipedia

Sodium anisate

Dates

Last modified: 08-15-2023

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